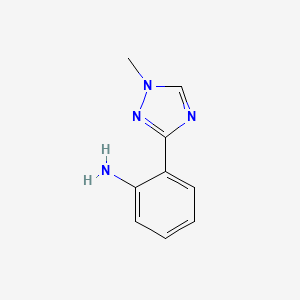

2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

Description

BenchChem offers high-quality 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)aniline |

InChI |

InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3 |

InChI Key |

UQUYETSXMOOVEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6): A Key Intermediate in the Synthesis of Deucravacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with the CAS number 1609394-10-6, is a pivotal organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Deucravacitinib (BMS-986165), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1][3][4][5] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis, representing a novel therapeutic approach for autoimmune diseases.[4][6] This guide provides a comprehensive overview of the properties, synthesis, and safety data of CAS 1609394-10-6, with a focus on its critical application in the manufacturing of Deucravacitinib.

The unique molecular architecture of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, featuring a methoxy group, an aniline moiety, and a methyl-triazole ring, makes it an essential building block.[1] The aniline group, in particular, serves as a crucial reactive handle for coupling with other molecular fragments to construct the complex structure of Deucravacitinib.[1] Understanding the characteristics and handling of this intermediate is paramount for chemists and researchers involved in the development and production of TYK2 inhibitors and other related pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is essential for its effective use in synthesis, purification, and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1609394-10-6 | [1][7][8] |

| Molecular Formula | C₁₀H₁₂N₄O | [1][9] |

| Molecular Weight | 204.23 g/mol | [1][9] |

| Appearance | Light orange to brown solid; Off-white solid | [1] |

| Melting Point | 229-232 °C | [1] |

| Boiling Point | 437.6 ± 55.0 °C | [2] |

| Density | 1.29 ± 0.1 g/cm³ | [1] |

| Purity | ≥98.0% (HPLC) | [1][9] |

| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | |

| pKa (Acidity Coefficient) | 3.45 ± 0.10 |

Role in the Synthesis of Deucravacitinib

The primary utility of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is as a precursor to the benzene-triazole scaffold of Deucravacitinib.[1] The synthesis of Deucravacitinib involves the coupling of this aniline intermediate with a substituted pyridazine core.

A key synthetic transformation is the reaction of the amine group on 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a halogenated pyridazine derivative, such as a compound with a chloride leaving group.[1] This nucleophilic aromatic substitution reaction forms the central backbone of the final Deucravacitinib molecule.

Commercial Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

A reported commercial-scale synthesis of this intermediate starts from 5-chloro-2-methoxybenzonitrile.[6] The key steps are outlined below:

-

Triazole Formation: 5-Chloro-2-methoxybenzonitrile reacts with N-methylformohydrazide to yield 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate.[6]

-

Nitration: The resulting triazole undergoes nitration using nitric acid to produce 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.[6]

-

Catalytic Hydrogenation: The nitro group is then reduced to an amine via catalytic hydrogenation, yielding 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[6] This step is critical as it introduces the reactive aniline functionality.

This synthetic pathway has been successfully implemented on a large scale, highlighting its robustness and industrial applicability.[6]

Caption: Commercial synthesis route for CAS 1609394-10-6.

Experimental Protocol: Coupling with the Pyridazine Core

The subsequent step in the Deucravacitinib synthesis involves the coupling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a suitable pyridazine derivative. A general representation of this process is the reaction with a compound like 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide.

Step-by-step methodology:

-

Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., argon), dissolve 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide in an appropriate solvent such as 1,4-dioxane.[10]

-

Addition of Intermediate: Add 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline to the reaction mixture.

-

Catalyst and Ligand: Introduce a palladium catalyst and a suitable ligand to facilitate the cross-coupling reaction.

-

Base: Add a base to the reaction mixture to neutralize any acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a specific temperature and stir for a sufficient duration to ensure complete conversion.

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified using techniques like crystallization or column chromatography to yield the desired coupled product, a direct precursor to Deucravacitinib.

Caption: Workflow for the synthesis of a Deucravacitinib precursor.

Safety and Handling

Comprehensive safety data is crucial for the handling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in a research or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[7]

GHS Hazard Classification

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[7][8]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[7][8]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[7][8]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7][8]

Precautionary Statements

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash hands thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.[7]

-

Personal Protective Equipment (PPE)

-

Eye Protection: Safety goggles with side-shields.[7]

-

Hand Protection: Protective gloves (e.g., butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for anilines; nitrile gloves may not be suitable).[7][11]

-

Skin and Body Protection: Impervious clothing and a fully-buttoned lab coat.[7][11]

-

Respiratory Protection: A suitable respirator should be used if engineering controls are inadequate.[7]

Storage and Handling Recommendations

-

Store in a secured, cool, and well-ventilated area away from direct sunlight and ignition sources.[11]

-

Avoid contact with incompatible materials such as strong oxidizers, strong acids, and strong bases.[11]

-

Confine all work with this compound to a properly functioning certified laboratory chemical fume hood.[11]

Conclusion

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a compound of significant industrial relevance, primarily serving as a cornerstone intermediate in the synthesis of the TYK2 inhibitor, Deucravacitinib. Its well-defined physicochemical properties and established synthetic routes underscore its importance in the pharmaceutical manufacturing landscape. A thorough understanding of its chemical behavior, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in drug development and production. The continued demand for novel autoimmune disease therapies will likely sustain the importance of this key intermediate in the years to come.

References

- Unibest Industrial Co., Ltd. (2024, July 29). CAS No. 1609394-10-6, Deucravacitinib intermediate. Retrieved from Unibest Industrial Co., Ltd. website.

- Liu, W., Mao, Y., Chen, J., & Yan, X. (2025, March 11). New and Convergent Synthesis of Deucravacitinib. Taylor & Francis Online.

- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Deucravacitinib Impurity 10. Retrieved from K. M.

- European Patent Office. (2025, April 16). PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB (EP 4538259 A1).

- Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet.

- Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.

- Google Patents. (n.d.).

- Combi-Blocks, Inc. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

- ResearchGate. (n.d.).

- Protheragen. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

- Benchchem. (n.d.). The Development of Deuterated Deucravacitinib.

- ResearchGate. (n.d.). Synthesis of deucravacitinib (98).

- ChemicalBook. (n.d.). 1609394-10-6(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline).

- Washington State University. (n.d.).

- Simson Pharma Limited. (n.d.). Deucravacitinib Impurity 10 | CAS No- 1609394-10-6.

- New Drug Approvals. (2021, July 13). DEUCRAVACITINIB.

- Sigma-Aldrich. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

- Loba Chemie. (n.d.). ANILINE EXTRA PURE.

- BLDpharm. (n.d.). 1609394-10-6|2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.

- MedKoo Biosciences. (n.d.). Deucravacitinib Synthetic Routes.

- Appretech Scientific Limited. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from Appretech Scientific Limited website.

Sources

- 1. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Protheragen [protheragen.ai]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. medkoo.com [medkoo.com]

- 6. tandfonline.com [tandfonline.com]

- 7. file.leyan.com [file.leyan.com]

- 8. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. appretech.com [appretech.com]

- 10. data.epo.org [data.epo.org]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

1-Methyl-1,2,4-triazole aniline derivatives literature

Technical Guide: 1-Methyl-1,2,4-Triazole Aniline Derivatives in TYK2 Inhibition

Part 1: Executive Summary

The 1-methyl-1,2,4-triazole aniline scaffold has emerged as a premier pharmacophore in modern immunology and inflammation therapeutics. Its significance is anchored by its role as the critical "head group" in Deucravacitinib (BMS-986165) , the first-in-class allosteric inhibitor of Tyrosine Kinase 2 (TYK2) .

Unlike traditional Janus Kinase (JAK) inhibitors that target the conserved ATP-binding catalytic domain (JH1)—often leading to off-target toxicity (e.g., JAK1/2/3 related cytopenias)—derivatives of this scaffold bind to the JH2 pseudokinase regulatory domain .[1][2][3] This guide details the synthetic architecture, process chemistry, and structural biology mechanism that allows this specific aniline derivative to stabilize TYK2 in an auto-inhibited state, delivering exquisite selectivity (>100-fold) over homologous kinases.

Part 2: The Core Scaffold

Target Molecule: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS: 1609394-10-6 Role: Key Intermediate for Deucravacitinib (Sotyktu™)

Structural Properties & Rationale[4][5][6][7]

-

1-Methyl-1,2,4-Triazole: Acts as a hydrogen-bond acceptor and dipole driver. Its specific N1-methylation is critical for fitting into the hydrophobic cleft of the JH2 domain without incurring steric clash with the "alanine pocket" (Ala671).

-

Aniline Moiety: Provides the nucleophilic nitrogen for the subsequent C-N coupling to the pyridazine core. The amino group is positioned meta to the triazole and ortho to the methoxy group, creating a pre-organized conformation via intramolecular hydrogen bonding.

-

Methoxy Group: Induces a conformational lock, forcing the aniline and triazole rings into a semi-planar arrangement that minimizes the entropic penalty upon binding to the protein.

Part 3: Synthetic Architectures & Process Chemistry

The synthesis of this scaffold requires high regiocontrol to ensure the methyl group is installed at the N1 position of the triazole. The industrial route focuses on a "Nitro-Reduction" strategy.

Workflow Diagram: Commercial Scale Synthesis

Figure 1: Commercial process flow for the synthesis of the 1-methyl-1,2,4-triazole aniline scaffold.

Detailed Protocol: Hydrogenation of the Nitro-Precursor

Context: This step converts the stable nitro-intermediate into the reactive aniline scaffold.

Reagents:

-

Substrate: 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Compound 6)[4]

-

Catalyst: 10% Pd/C (50% wet)

-

Solvent: Methanol (MeOH)

-

Base: Sodium Bicarbonate (NaHCO₃) - Critical for suppressing side reactions.

Step-by-Step Methodology:

-

Charging: To a high-pressure reactor flushed with nitrogen, charge Methanol (8.0 vol) and the Nitro-Triazole substrate (1.0 wt).

-

Catalyst Addition: With strict exclusion of oxygen (safety critical), add NaHCO₃ (2.0 equiv) and Pd/C catalyst (0.02 wt).

-

Hydrogenation: Pressurize the reactor with Hydrogen gas (40–50 psi).

-

Reaction: Age at 20°C for 6 hours, then ramp temperature to 45°C. Stir until HPLC indicates <0.5% starting material remaining.

-

Work-up: Flush reactor with nitrogen. Filter the crude mixture to remove Pd/C. Rinse the filter cake with Methanol.

-

Isolation: Distill the filtrate under vacuum to reduced volume (2.5 vol). Add Water (10 vol) and distill again to swap solvents.

-

Crystallization: Heat to 70°C, add Brine (25 wt%), and agitate. Cool slowly to 0°C to precipitate the product.

-

Yield: Filter and dry to obtain the target aniline as an off-white solid (Typical Yield: ~88%, Purity: >99%).

Part 4: Mechanism of Action & SAR

The 1-methyl-1,2,4-triazole aniline is not just a linker; it is the "allosteric key."

Allosteric Binding Logic (JH2 Domain)

Unlike ATP-competitive inhibitors that bind to the active site (JH1), this scaffold binds to the JH2 pseudokinase domain .[1][2] This domain normally exerts an auto-inhibitory effect on the catalytic JH1 domain.[3] By binding here, the molecule "glues" the regulatory domain in place, preventing the conformational shift required for kinase activation.[1][3]

Structural Biology (PDB: 6NZP)[6][9][10]

-

The Triazole Ring: Sits in a shallow pocket formed by Val690 and Glu688. The N2 and N4 nitrogens of the triazole ring participate in water-mediated hydrogen bonding networks that stabilize the inactive conformation.

-

The Methyl Group: The N1-methyl group is positioned towards a solvent-exposed region but makes critical van der Waals contacts that enforce the correct orientation of the phenyl ring.

-

Selectivity: The JH2 domain sequence is far less conserved across the JAK family than the JH1 ATP pocket. The specific shape complementarity of the 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl) motif is highly specific to TYK2, resulting in minimal binding to JAK1, JAK2, or JAK3.

Mechanism Diagram

Figure 2: Allosteric inhibition mechanism.[2][3][5] The scaffold binds JH2, preventing the transition to the active kinase state.

Part 5: Quantitative Data Summary

| Parameter | Value | Context |

| Target | TYK2 JH2 Domain | Pseudokinase (Regulatory) |

| Ki (Binding) | 0.02 nM | Extremely high affinity |

| Selectivity | >2000-fold vs JAK1-3 | Driven by allosteric site divergence |

| IC50 (Cellular) | 2–14 nM | IL-12/IL-23 signaling inhibition |

| Synthesis Yield | ~88% | Optimized hydrogenation step |

| Purity (HPLC) | >99% | Commercial grade specification |

References

-

Wrobleski, S. T., et al. (2019).[6] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. [7][6]

-

Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development.

-

Khan, J. A. (2019).[6] Crystal Structure of Tyrosine Kinase 2 JH2 (Pseudo Kinase Domain) Complexed with Compound-11. RCSB Protein Data Bank (PDB 6NZP).

-

Chugh, P. K., et al. (2022). Deucravacitinib for the Treatment of Psoriatic Disease. Drugs.

-

ChemicalBook. (2025). Synthesis and Properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6).

Sources

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 2. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. wwPDB: pdb_00006nzp [wwpdb.org]

The Ortho-Triazolyl Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

The ortho-triazolyl aniline scaffold, a unique molecular architecture featuring a triazole ring positioned ortho to an aniline moiety, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] This privileged structure is not merely a synthetic curiosity but a testament to the power of strategic molecular design in achieving potent and selective biological activity. The triazole ring, a five-membered heterocycle with three nitrogen atoms, imparts a favorable combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which enhance interactions with biological targets.[3][4] When coupled with an aniline ring at the ortho position, the resulting scaffold gains a specific conformational rigidity and electronic distribution that has proven highly effective in modulating the function of various enzymes and receptors implicated in a spectrum of human diseases.

This technical guide provides a comprehensive exploration of the biological activities associated with the ortho-triazolyl aniline scaffold. Moving beyond a mere catalog of findings, this document delves into the synthetic strategies employed to access this core, the nuanced mechanisms of action that underpin its therapeutic effects, and the critical structure-activity relationships (SAR) that guide the optimization of lead compounds. Detailed experimental protocols and visual representations of key pathways are provided to empower researchers in their quest to harness the full potential of this remarkable scaffold.

Synthetic Strategies: Accessing the Ortho-Triazolyl Aniline Core

The synthesis of ortho-triazolyl aniline derivatives is a critical first step in their biological evaluation. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the specific triazole isomer (1,2,3-triazole or 1,2,4-triazole).

A common and versatile approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the 1,2,3-triazole ring.[5] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for the synthesis of diverse compound libraries.

Alternatively, the construction of the 1,2,4-triazole ring often involves the condensation of hydrazides with appropriate reagents.[6] For instance, reacting a hydrazide with an orthoester in the presence of an acid catalyst can yield the desired triazole core.

A generalized synthetic pathway to access the ortho-triazolyl aniline scaffold is depicted below. This workflow highlights the key transformations and intermediates, providing a conceptual framework for the synthesis of these compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis of Deucravacitinib: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, represents a significant advancement in the treatment of moderate-to-severe plaque psoriasis and other immune-mediated diseases. Its unique allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain of TYK2, offers high selectivity and a favorable safety profile compared to pan-Janus kinase (JAK) inhibitors. The intricate synthesis of this deuterated molecule relies on the precise assembly of key chemical building blocks. This technical guide provides an in-depth overview of the chemical identifiers and structural significance of two pivotal intermediates in the manufacturing of Deucravacitinib.

The Core Building Blocks: Unraveling the Identity of Critical Intermediates

The synthesis of Deucravacitinib is a multi-step process that involves the strategic coupling of distinct molecular scaffolds. Among the various precursors, two intermediates are of paramount importance, forming the core structure of the final active pharmaceutical ingredient (API). While nomenclature can vary between synthetic routes and manufacturers, this guide will focus on the essential chemical characteristics of these compounds, which we will refer to based on their chemical names to avoid ambiguity.

Key Intermediate 1: The Benzene-Triazole Scaffold

This intermediate provides the crucial 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline moiety, which is a key pharmacophoric element responsible for the selective interaction with the TYK2 pseudokinase domain.

| Chemical Identifier | Value |

| Compound Name | 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline |

| CAS Number | 1609394-10-6[1][2][3] |

| IUPAC Name | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline[3][4] |

| Chemical Formula | C10H12N4O[1][2][3] |

| Molecular Weight | 204.23 g/mol [1][3] |

| SMILES | CN1C=NC(=N1)C2=C(C(=CC=C2)N)OC[3] |

| InChI | InChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3[3] |

| InChIKey | FIAZRZSVFOMYSD-UHFFFAOYSA-N[3] |

| Physical Form | Off-white solid[1] |

Key Intermediate 2: The Pyridazine Core

This dichlorinated pyridazine derivative serves as the central scaffold to which the other components of the Deucravacitinib molecule are attached. The ethyl ester form is a common precursor in many synthetic routes.

| Chemical Identifier | Value |

| Compound Name | ethyl 4,6-dichloropyridazine-3-carboxylate |

| CAS Number | 679406-03-2 |

| IUPAC Name | ethyl 4,6-dichloropyridazine-3-carboxylate[5] |

| Chemical Formula | C7H6Cl2N2O2[5] |

| Molecular Weight | 221.04 g/mol [5] |

| SMILES | CCOC(=O)C1=NN=C(C=C1Cl)Cl[5] |

| InChI | InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3[5] |

| InChIKey | MOWPWJUYSRHMHS-UHFFFAOYSA-N[5] |

Synthetic Pathway and the Role of Intermediates

The convergence of these key intermediates is a critical juncture in the synthesis of Deucravacitinib. The general synthetic strategy involves the nucleophilic aromatic substitution of one of the chlorine atoms on the pyridazine core by the aniline nitrogen of the benzene-triazole scaffold. This is followed by amidation and subsequent reaction to introduce the cyclopropanecarboxamide and the deuterated methylamide moieties.

Caption: Convergent synthesis of Deucravacitinib highlighting the coupling of key intermediates.

Experimental Protocols: A Glimpse into the Synthesis

The following are generalized, illustrative protocols for the synthesis of the key intermediates, based on publicly available information. These are not exhaustive and should be adapted and optimized based on laboratory conditions and safety protocols.

Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Principle: This protocol outlines a common method for the synthesis of the benzene-triazole scaffold, often involving a reduction of a nitro group to an aniline.

Step-by-Step Methodology:

-

Starting Material: A suitable precursor, such as a nitro-substituted benzene derivative, is reacted to form the triazole ring.

-

Hydrogenation: The nitro-substituted intermediate is dissolved in a suitable solvent like methanol.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the reaction mixture.

-

Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a controlled pressure and temperature until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often through recrystallization or column chromatography, to yield the final aniline product.[6]

Synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate

Principle: This protocol describes the chlorination of a dihydroxypyridazine precursor to yield the dichlorinated pyridazine core.

Step-by-Step Methodology:

-

Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate is used as the starting material.

-

Chlorination: The starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3).

-

Reaction Conditions: The reaction is typically heated to a high temperature (e.g., 100°C) for several hours to ensure complete conversion.

-

Work-up and Purification: Excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then carefully quenched with ice water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product is purified by column chromatography.[7]

Conclusion

The successful synthesis of Deucravacitinib is a testament to the advancements in modern medicinal chemistry. A thorough understanding of the chemical properties and synthetic routes of its key intermediates is fundamental for process optimization, impurity profiling, and ensuring the quality and efficacy of the final drug product. This guide provides a foundational understanding of two such critical intermediates, offering valuable insights for professionals in the field of drug development and manufacturing.

References

-

Unibest Industrial Co., Ltd. CAS No. 1609394-10-6, Deucravacitinib intermediate. [Link]

-

SSpharma India. Deucravacitinib | 1609394-10-6 Intermediate Details. [Link]

-

PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

-

PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. [Link]

Sources

- 1. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 2. Deucravacitinib | 1609394-10-6 Intermediate Details | Manufacturers | Suppliers | India - SSpharma [sspharma.com]

- 3. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | C10H12N4O | CID 90135673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline 95% | CAS: 1609394-10-6 | AChemBlock [achemblock.com]

- 5. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Scalable synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Application Note: Scalable Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS: 1609394-10-6 Primary Application: Key intermediate for Deucravacitinib (BMS-986165), a selective TYK2 inhibitor used in autoimmune therapies.[1]

The Engineering Challenge: The synthesis of 1,2,4-triazoles linked to electron-rich aromatic systems presents two primary scale-up hurdles:

-

Regioselectivity: Constructing the 1-methyl-1,2,4-triazole ring attached at the C3 position to the phenyl ring, while ensuring the methyl group is exclusively at the N1 position (vs. N2 or N4 isomers).

-

Safety Profile: The reduction of the nitro precursor involves highly exothermic hydrogenation, and the triazole formation often utilizes hydrazine derivatives, which are high-energy, toxic reagents.

Selected Route Strategy: The "Amide Activation" Pathway While various routes exist, the most robust scalable protocol involves the transformation of 2-methoxy-3-nitrobenzamide via N-acylformamidine intermediates. Unlike direct coupling methods (e.g., Suzuki), this linear construction offers superior cost-efficiency and impurity control.

-

Step 1: Activation of 2-methoxy-3-nitrobenzamide with DMF-DMA.

-

Step 2: Cyclization with Methylhydrazine (controlled pH).

-

Step 3: Catalytic Hydrogenation of the nitro group.

Part 2: Detailed Experimental Protocols

Module A: Construction of the Triazole Ring

Objective: Convert 2-methoxy-3-nitrobenzamide to 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

Reagents & Materials:

-

2-Methoxy-3-nitrobenzamide (Starting Material)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

-

Methylhydrazine (1.2 equiv) [DANGER: TOXIC/FLAMMABLE ]

-

Acetic Acid (AcOH) (Solvent/Catalyst)

-

Dichloromethane (DCM) or 2-MeTHF (Extraction)

Protocol:

-

Formamidine Formation:

-

Charge a glass-lined reactor with 2-methoxy-3-nitrobenzamide (1.0 wt) and DMF-DMA (1.5 equiv).

-

Heat the suspension to 60–65°C for 2–3 hours. The reaction proceeds via the condensation of the amide nitrogen with the acetal, releasing methanol.

-

In-Process Control (IPC): Monitor by HPLC for the disappearance of benzamide and formation of the N-((dimethylamino)methylene)-2-methoxy-3-nitrobenzamide intermediate.

-

Concentration: Distill off excess DMF-DMA and methanol under reduced pressure to yield the crude acylformamidine oil.

-

-

Cyclization (Critical Regioselectivity Step):

-

Dissolve the oily residue in Acetic Acid (5.0 vol). Cool the solution to 0–5°C .

-

Slow Addition: Slowly charge Methylhydrazine (1.2 equiv) over 60 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.

-

Allow the mixture to warm to 20–25°C and age for 2 hours.

-

Heat to 50–60°C for 3 hours to drive the dehydration and ring closure.

-

Mechanism:[1][2][3] The acetic acid environment protonates the intermediate, directing the more nucleophilic nitrogen of methylhydrazine (

) to attack the specific electrophilic center, favoring the 1-methyl isomer over the 2-methyl isomer.

-

-

Workup:

-

Concentrate the acetic acid solution under vacuum.

-

Dilute with water and neutralize with aqueous NaHCO3 or NaOH to pH 8.

-

Extract with DCM or EtOAc. Wash organics with brine.[4]

-

Crystallization: Swap solvent to Isopropanol (IPA) or Ethanol and cool to 0°C to crystallize the nitro-triazole intermediate.

-

Yield Target: 75–85%.

-

Module B: Nitro Reduction to Aniline

Objective: Reduction of the nitro group to the target aniline without reducing the triazole ring or removing the methyl group.

Reagents:

-

3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Precursor)

-

Methanol (Solvent)[5]

-

Sodium Bicarbonate (NaHCO3) (Additive to suppress side reactions)

-

Hydrogen Gas (

)

Protocol:

-

Reactor Setup:

-

In a high-pressure hydrogenation reactor (Hastelloy or SS316), charge Methanol (8.0 vol) and the Nitro-triazole precursor (1.0 wt).

-

Add NaHCO3 (0.6 wt, ~2.0 equiv).[5][4] Why? Basic conditions prevent the potential poisoning of the catalyst by triazole nitrogens and suppress defluorination if fluorine substituents were present (standard BMS protocol for this class).

-

Inert the vessel with Nitrogen (

) x 3 cycles.

-

-

Hydrogenation:

-

Pressurize with

to 3.0 bar (45 psi) . -

Maintain temperature at 20–25°C for the initial 6 hours (control initial exotherm).

-

Increase temperature to 45°C and hold until HPLC shows <0.1% starting material.

-

-

Isolation:

-

Filter the catalyst warm through a bed of Celite or activated carbon filter. Wash with Methanol.[5][4]

-

Solvent Swap: Distill the filtrate to ~2.5 vol. Add Water (10 vol) and distill again to remove MeOH.

-

Product Precipitation: The product crystallizes from the aqueous phase.

-

Heat to 70°C, add Brine (25%), then cool slowly to 0°C.

-

Filter the off-white solid and dry under vacuum at 45°C.

-

Target Specifications:

-

Yield: >88% (Step B).

-

Purity: >99.0% (HPLC).

-

Appearance: Off-white to pale yellow solid.

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

Caption: Linear synthesis showing the activation of the amide, regioselective triazole formation, and final nitro reduction.

Critical Control Points (CCP) Table

| Step | Parameter | Setpoint | Scientific Rationale |

| 1 | DMF-DMA Stoichiometry | 1.5 – 2.0 equiv | Excess ensures complete conversion of amide; residual DMF-DMA is easily removed via distillation. |

| 2 | Cyclization Temp | <10°C (Addition) | Methylhydrazine addition is exothermic. Low temp prevents "runaway" and improves regioselectivity (N1 vs N2). |

| 2 | Solvent (AcOH) | Glacial Acetic Acid | Acidic media promotes the formation of the 1-methyl isomer by protonating the intermediate, directing nucleophilic attack. |

| 3 | Catalyst Removal | <10 ppm Pd | Residual Pd can complex with the triazole/aniline, affecting downstream coupling in API synthesis. |

Part 4: Safety & Handling (E-E-A-T)

1. Methylhydrazine Hazard Management:

-

Toxicity: Methylhydrazine is a potent alkylating agent and suspected carcinogen. It has a low flash point and wide explosive limits.[6]

-

Engineering Control: All transfers must occur in a closed system (pressure transfer) under nitrogen. Scrubber systems using dilute bleach (sodium hypochlorite) must be active to neutralize off-gassing vapors.

2. Hydrogenation Safety:

-

Class 1 Div 1 Environment: The reduction uses Hydrogen (flammable) and Methanol (flammable). Grounding of all vessels is mandatory to prevent static discharge.

-

Thermal Runaway: The reduction of the nitro group releases ~500 kJ/mol. The initial 6 hours at 20°C is a "thermal soak" to allow the reaction to initiate slowly before heating.

Part 5: References

-

Bristol-Myers Squibb Company. (2016). Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. U.S. Patent No.[1] 9,505,748.[1]

-

Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[7] Journal of Medicinal Chemistry, 62(20), 8973–8995.

-

Eastgate, M. D., et al. (2020). Process for the preparation of crystalline forms of BMS-986165. U.S. Patent Application 2020/0239449.[1]

-

ChemicalBook. (2025).[4][8] 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Synthesis and Properties.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 [chemicalbook.com]

- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. WO2021055652A1 - Dosage forms for tyk2 inhibitors - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Methylation of 1H-1,2,4-triazol-3-yl aniline

Introduction: The Significance of Methylation in Triazole-Based Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a wide array of clinically significant drugs due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] The compound 1H-1,2,4-triazol-3-yl aniline represents a valuable scaffold, combining the triazole ring with an aniline moiety, making it a versatile starting point for the synthesis of novel therapeutic agents.

Methylation of this scaffold is a critical synthetic transformation. The addition of a methyl group can profoundly alter a molecule's pharmacological profile, including its binding affinity for biological targets, solubility, membrane permeability, and metabolic pathways. However, the methylation of 1H-1,2,4-triazol-3-yl aniline is not a trivial undertaking. The molecule presents multiple nucleophilic nitrogen centers, leading to a significant chemical challenge: controlling regioselectivity.

The Core Challenge: Regioselectivity in the Methylation of 1H-1,2,4-triazol-3-yl aniline

The substrate contains four potential sites for methylation: the N1, N2, and N4 positions of the triazole ring, and the exocyclic amino group of the aniline moiety. The distribution of the resulting regioisomers is highly dependent on a multitude of factors including the choice of methylating agent, base, solvent, and reaction temperature.[2][3]

The triazole ring exists in tautomeric forms, and its N-H proton is generally the most acidic site, making it the most likely position for initial deprotonation and subsequent methylation.[1] However, the relative nucleophilicity of the N1, N2, and N4 positions can be subtly influenced by the electronic effects of the aniline substituent. Furthermore, the aniline nitrogen, while less acidic, remains a potent nucleophile capable of reacting, particularly under neutral or weakly basic conditions. Understanding and controlling these competing pathways is paramount for the synthesis of a single, desired isomer.

Caption: Potential regioisomers from the methylation of 1H-1,2,4-triazol-3-yl aniline.

Strategic Selection of Methylating Reagents

The choice of methylating agent is a critical first step that dictates the required reaction conditions and often influences the regiochemical outcome. The ideal reagent should offer a balance of reactivity, selectivity, safety, and operational simplicity.

| Reagent | Formula | Key Characteristics | Advantages | Disadvantages |

| Methyl Iodide | CH₃I | Highly reactive SN2 electrophile. | High reactivity allows for lower temperatures; well-established protocols exist.[4] | Highly toxic, volatile, and a suspected carcinogen; requires careful handling. |

| Dimethyl Sulfate (DMS) | (CH₃)₂SO₄ | Potent and efficient methylating agent. | Cost-effective and highly reactive. | Extremely toxic and corrosive; requires stringent safety protocols. |

| Trimethyl Phosphate (TMP) | (CH₃)₃PO₄ | Milder, less toxic methylating agent. | Significantly lower toxicity; suitable for milder reaction conditions.[5] | Lower reactivity requires higher temperatures or longer reaction times.[5] |

| Dimethyl Carbonate (DMC) | (CH₃)₂CO₃ | "Green" methylating reagent. | Non-toxic, biodegradable, and environmentally benign.[6] | Often requires catalytic activation and higher temperatures/pressures.[6] |

For drug discovery applications where safety and scalability are concerns, milder reagents like Trimethyl Phosphate (TMP) are increasingly preferred. However, for initial small-scale synthesis and optimization, the high reactivity of Methyl Iodide remains a valuable tool.

Experimental Workflows and Protocols

The general workflow for methylation involves careful selection of reagents, controlled reaction execution, and rigorous purification and characterization to ensure the desired isomer is obtained.

Caption: General experimental workflow for the N-methylation of heterocyclic amines.

Protocol 1: Classical Methylation using Methyl Iodide (CH₃I)

This protocol utilizes a strong base to deprotonate the triazole ring, followed by reaction with the highly electrophilic methyl iodide. This method often favors methylation on the triazole ring over the aniline amine.

Materials:

-

1H-1,2,4-triazol-3-yl aniline (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Methyl Iodide (CH₃I) (1.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

-

Methyl Iodide is highly toxic and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses.

-

Sodium hydride reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1H-1,2,4-triazol-3-yl aniline (1.0 equiv).

-

Dissolution: Add anhydrous DMF to the flask via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed. Allow the resulting slurry to stir at 0 °C for 30-45 minutes.

-

Methylation: Add methyl iodide (1.2 equiv) dropwise to the reaction mixture at 0 °C using the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated isomer(s).

Protocol 2: Mild and Selective Methylation using Trimethyl Phosphate (TMP)

This protocol offers a safer alternative to traditional alkyl halides, using the less toxic trimethyl phosphate in combination with a mild base.[5] This method can offer different regioselectivity and is more amenable to substrates with sensitive functional groups.

Materials:

-

1H-1,2,4-triazol-3-yl aniline (1.0 equiv)

-

Calcium hydroxide (Ca(OH)₂) (1.5 equiv)

-

Trimethyl phosphate (TMP) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine 1H-1,2,4-triazol-3-yl aniline (1.0 equiv), calcium hydroxide (1.5 equiv), and anhydrous DMF (to achieve a concentration of approx. 1.0 M).

-

Addition of Methylating Agent: Add trimethyl phosphate (2.0 equiv) to the suspension.

-

Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C.

-

Reaction Progression: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Rinse the filter cake with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel, add water, and extract three times with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography to isolate the methylated product(s).

Characterization and Validation

The unambiguous identification of the resulting regioisomer is crucial.

-

NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY): This is the primary tool for structure elucidation. For example, in ¹H NMR, the chemical shift of the methyl group and the coupling patterns of the triazole and aniline protons can help distinguish between isomers. NOESY experiments can show through-space correlations between the newly introduced methyl group and nearby protons, confirming its position.[3]

-

High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula of the product.

-

Single-Crystal X-ray Diffraction: Provides definitive proof of structure and regiochemistry if a suitable crystal can be obtained.[2]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No Reaction / Low Conversion | Insufficiently strong base; low temperature; inactive reagent. | Use a stronger base (e.g., NaH instead of K₂CO₃); increase reaction temperature; use fresh methylating agent. |

| Mixture of Isomers | Reaction conditions are not selective. | Screen different bases and solvents. Lowering the temperature may increase selectivity. Consider a protecting group strategy. |

| Di- or Polymethylation | Excess methylating agent; reaction time too long. | Use a stoichiometric amount of methylating agent (1.0-1.2 equiv); monitor the reaction closely and stop it upon consumption of the starting material. |

| Reaction on Aniline -NH₂ | Conditions favor aniline nucleophilicity. | Use a strong, non-nucleophilic base to selectively deprotonate the more acidic triazole N-H. Alternatively, protect the aniline amine (e.g., as a Boc-carbamate) before methylation. |

Conclusion

The methylation of 1H-1,2,4-triazol-3-yl aniline is a synthetically important but challenging reaction due to the issue of regioselectivity. A successful outcome hinges on the careful and informed selection of the methylating agent, base, and solvent. While classical methods using highly reactive reagents like methyl iodide provide a robust route, milder and safer alternatives such as trimethyl phosphate are becoming increasingly valuable, particularly in a drug development context. Each protocol must be followed by rigorous purification and detailed spectroscopic analysis to ensure the identity of the final product. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to controllably modify this valuable heterocyclic scaffold.

References

- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.

-

Das, S., et al. (2013). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols. Available at: [Link]

-

Li, Y., et al. (2020). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. The Journal of Organic Chemistry. Available at: [Link]

-

Shawali, A.S., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

-

Das, S., et al. (2013). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source. Nature Protocols. Available at: [Link]

-

Sergiy, T., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications. Available at: [Link]

-

Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic route to the preparation of the 1,2,4-triazole compounds. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

-

Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF on ResearchGate. Available at: [Link]

-

Piñeiro-López, L., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]

-

Yan, T., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). 4-(1-methyl-1h-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

-

Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

Case ID: PUR-TRZ-ANL-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Context: You are attempting to purify 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline . This compound is a critical pharmacophore, structurally analogous to intermediates used in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib) and Orexin antagonists.

Chemical Challenges:

-

Amphiphilic Nature: The molecule contains a lipophilic aromatic ring and a polar, basic triazole/aniline system. This often leads to "oiling out" rather than discrete crystallization.

-

Regioisomerism: The methylation of the 1,2,4-triazole ring can produce 1-methyl, 2-methyl, or 4-methyl isomers. Recrystallization is the primary method for rejecting the undesired regioisomers that chromatography often fails to resolve efficiently.

-

Oxidation Sensitivity: The free aniline moiety is prone to oxidation, leading to colored azo/nitroso impurities (red/brown oil).

Solvent Selection Matrix

The following solvent systems have been validated for aryl-1,2,4-triazole anilines. Data is extrapolated from industrial protocols for the methoxy-analog (CAS 1609394-10-6) and general triazole process chemistry.

| Solvent System | Ratio (v/v) | Role | Suitability | Key Impurity Removal |

| Methanol / Water | 1:1 to 1:3 | Primary | High Yield | Removes inorganic salts and highly polar unreacted hydrazides. |

| Ethyl Acetate / Heptane | 1:2 to 1:5 | Secondary | High Purity | Excellent for rejecting regioisomers and non-polar byproducts. |

| Ethanol / Water | 1:1 | Alternative | Green Chem | Good balance; slower crystallization prevents oiling out. |

| IPA (Isopropyl Alcohol) | Pure | Polishing | Specific | Used if the product oils out in water-based systems. |

Standard Operating Procedure (SOP)

Protocol A: The "Methanol-Brine" Method (Industrial Standard)

Recommended for initial purification of crude material (>90% purity) to remove salts and polar residues.

Rationale: This method utilizes the "salting out" effect to force the organic product out of the aqueous phase while keeping polar impurities dissolved.

-

Dissolution: Charge crude 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline into a reactor. Add Methanol (8.0 vol) .

-

Filtration (Critical): If Pd/C was used in synthesis, filter through Celite while warm (45°C) to remove metal residues.

-

Distillation: Concentrate under vacuum until volume is reduced to ~2.5 vol .

-

Anti-Solvent Addition: Slowly add Water (10 vol) .

-

Note: If oiling occurs immediately, stop. Re-heat to 70°C.

-

-

Salting Out: Heat the slurry/emulsion to 70°C . Add Brine (25 wt%, 9.0 vol) .

-

Crystallization: Agitate at 70°C for 2 hours, then cool linearly to 0°C over 6 hours.

-

Isolation: Filter the white/off-white solid. Wash with cold Brine (2 vol). Dry under vacuum at 45°C.[1][2]

Protocol B: The "Regio-Purification" Method (High Purity)

Recommended if NMR shows presence of unwanted triazole isomers.

-

Dissolution: Dissolve crude in Ethyl Acetate (5 vol) at reflux (approx. 77°C).

-

Cloud Point: Add Heptane dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

-

Clarification: Add just enough Ethyl Acetate (0.5 - 1 vol) to clear the solution again.

-

Seeding: Remove from heat. When temperature drops to ~60°C, add seed crystals (0.1 wt%) of pure product.

-

Cooling: Allow to cool to Room Temperature (RT) slowly (over 4 hours) with gentle stirring.

-

Harvest: Cool to 0–5°C for 1 hour. Filter and wash with cold Heptane/EtOAc (4:1).

Troubleshooting Guide

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Diagnosis: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystallization began.

-

Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "co-solvent" (e.g., 5-10% IPA) to increase solubility of the oil phase.

-

Process Adjustment:

-

Seed Early: Add seed crystals at a higher temperature (just below saturation point).

-

Reduce Water: If using MeOH/Water, reduce the water ratio. High water content forces hydrophobic anilines out as oil.

-

Issue 2: Persistent Color (Red/Brown)

Diagnosis: Oxidation of the aniline amine group.

-

Fix: Perform a Carbon Treatment during the hot filtration step.

Issue 3: Regioisomer Contamination

Diagnosis: 1H NMR shows small peaks near the triazole methyl group (shift difference ~0.1-0.3 ppm).

-

Fix: Switch to Protocol B (EtOAc/Heptane) . Polar solvents (MeOH/Water) are poor at discriminating between structural isomers. Non-polar/Polar gradients (EtOAc/Heptane) exploit subtle differences in crystal lattice energy between isomers.

Logic & Workflow Visualization

Figure 1: Purification Decision Tree

Caption: Decision logic for selecting the optimal purification route based on impurity profile.

Figure 2: Recrystallization Workflow (Protocol A)

Caption: Step-by-step workflow for the Methanol/Brine industrial purification method.

Frequently Asked Questions (FAQ)

Q: Why do you recommend Brine instead of pure water in Protocol A? A: The "Salting Out" effect. The high ionic strength of brine decreases the solubility of the organic product in the aqueous phase, significantly increasing yield. Pure water might dissolve too much of your aniline derivative due to the polarity of the triazole ring.

Q: My product is 98% pure but slightly yellow. Does this matter? A: For early-stage intermediates, no. However, if this is a final API step, the color likely indicates trace azo-impurities. These can be genotoxic. Use the Carbon Treatment described in the Troubleshooting section.

Q: Can I use Acetone? A: Avoid Acetone if possible. Primary anilines can form imines (Schiff bases) with ketones under acidic or catalytic conditions, potentially introducing a new impurity (M+40).

References

-

ChemicalBook. (2025).[2][6] Synthesis and Purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6).[1][2] (Industrial protocol adapted for the des-methoxy analog).

-

National Institutes of Health (PMC). (2022). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones.[7] (General triazole crystallization techniques).

-

BenchChem. (2025).[3] Troubleshooting Purification Issues for Triazole-Anilines.

-

MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.[8] (Solubility profiles of aryl-triazoles).

Sources

- 1. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | 1609394-10-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. ripublication.com [ripublication.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Deucravacitinib Intermediates

Introduction: The Analytical Imperative for Deucravacitinib Synthesis

Deucravacitinib (Sotyktu) represents a significant advancement in the treatment of immune-mediated diseases like plaque psoriasis.[1][2] As a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), its novel mechanism of action sets it apart from broader Janus kinase (JAK) inhibitors.[3][4] The intricate synthesis of this complex heterocyclic molecule involves several key intermediates. Ensuring the purity and quality of these intermediates is not merely a procedural step; it is fundamental to the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical quality control in pharmaceutical manufacturing.[5][6] A robust, well-characterized HPLC method provides the resolution and sensitivity required to separate the target API from its precursors, isomers, and potential degradation products. This guide offers a systematic, field-proven approach to developing a stability-indicating reversed-phase HPLC method for Deucravacitinib and its critical process intermediates. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing common choices in stationary and mobile phases to build a method that is both effective and reliable, in line with the principles of Quality by Design (QbD) and ICH guidelines.[7][8][9]

Pillar 1: Understanding the Analytes - Physicochemical Properties

Method development begins with a thorough understanding of the molecules to be separated. Deucravacitinib and its intermediates possess a range of polarities and structural features that will govern their chromatographic behavior.

Table 1: Physicochemical Properties of Deucravacitinib and Key Intermediates

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Deucravacitinib | 1609392-27-9 | C₂₀H₂₂N₈O₃ | 425.5 | Complex heterocyclic core, multiple H-bond donors/acceptors, deuterated methylamide group.[3] | |

| Intermediate A (Benzene-Triazole Scaffold) | 1609394-10-6 | C₁₀H₁₂N₄O | 204.23 | Aniline and triazole moieties, suggesting basic properties and potential for pi-pi interactions.[10] | |

| Intermediate B (Pyridazine Scaffold) | 1352925-63-3 | C₇H₈N₂O₄ | 184.15 | Polar pyridazine ring with hydroxyl and carboxylate groups, indicating higher polarity.[11] | |

| Intermediate C (Dichloropyridazine Scaffold) | 1609393-89-6 | C₆H₃Cl₂D₃N₂O | 224.05 | Dichlorinated pyridazine ring, making it less polar than Intermediate B. Contains a deuterated methyl group.[12] |

Note: Structures are illustrative and sourced from public databases.

This structural analysis reveals a mixture of compounds with varying hydrophobicity and potential for different types of chromatographic interactions. The final API is significantly larger and more complex than its precursors. This diversity necessitates a gradient elution method to achieve adequate separation within a reasonable runtime. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the logical starting point.[13][14]

Pillar 2: A Systematic Approach to Method Development

A successful method development strategy is iterative and logical. We will follow a workflow designed to efficiently screen and optimize critical parameters.

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases (Column Screening)

The choice of column is the most powerful tool for controlling selectivity.[15] For molecules like Deucravacitinib and its intermediates, starting with a robust C18 column is standard practice due to its broad applicability for hydrophobic compounds.[16][17] However, comparing different stationary phases can reveal superior selectivity.

Experimental Protocol: Stationary Phase Screening

-

Prepare a composite standard: Create a solution containing Deucravacitinib and each intermediate (A, B, C) at a known concentration (e.g., 50 µg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

-

Set initial HPLC conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.[18]

-

Injection Volume: 5 µL

-

Scouting Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

-

Execute the run: Inject the composite standard onto each of the following columns sequentially, ensuring proper equilibration between runs.

-

Column 1 (Standard C18): A general-purpose C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Column 2 (Alternative C18): A C18 with a different bonding technology or end-capping.

-

Column 3 (Phenyl-Hexyl): A phenyl-hexyl phase column to evaluate pi-pi interaction selectivity.

-

Data Comparison: Hypothetical Column Screening Results

Table 2: Comparison of Column Performance

| Analyte | Retention Time (min) - C18 | Retention Time (min) - Alt. C18 | Retention Time (min) - Phenyl-Hexyl |

| Intermediate B | 3.2 | 3.1 | 3.5 |

| Intermediate A | 7.5 | 7.8 | 8.5 |

| Intermediate C | 10.1 | 10.3 | 9.8 |

| Deucravacitinib | 11.5 | 11.8 | 11.2 |

| Critical Pair Resolution (C/API) | 1.8 | 1.9 | 1.7 |

| Peak Tailing (Intermediate A) | 1.3 | 1.1 | 1.4 |

Interpretation of Results:

-

Expertise: In this hypothetical scenario, the "Alternative C18" column provides the best overall performance. While the Phenyl-Hexyl column changed the elution order of the later eluting peaks (C and API), it did not improve the critical resolution and introduced more peak tailing for Intermediate A. The improved peak shape (Tailing Factor closer to 1.0) on the "Alternative C18" suggests better surface chemistry, possibly due to more effective end-capping, which minimizes unwanted interactions with residual silanols.[19]

Comparison of Mobile Phase Composition

The mobile phase influences retention, selectivity, and peak shape. Key decisions include the choice of organic solvent and the pH of the aqueous phase.

Organic Solvent: Acetonitrile vs. Methanol

Acetonitrile is often the preferred solvent in reversed-phase HPLC due to its lower viscosity and UV transparency.[20] Methanol can offer different selectivity, particularly for compounds with hydrogen-bonding capabilities.

-

Causality: Acetonitrile's pi-electrons can interact differently with aromatic analytes and phenyl-based columns compared to methanol.[19] This can alter the elution order or improve the separation of closely eluting peaks. A quick screening run replacing acetonitrile with methanol is a worthwhile experiment.

Mobile Phase pH Optimization

The pH of the mobile phase is critical for ionizable compounds.[19] Intermediate A, with its aniline group, is basic and will be protonated (and thus more polar and less retained) at low pH. Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peak shapes.

Experimental Protocol: Mobile Phase pH Scouting

-

Select the best column: Use the "Alternative C18" column from the previous experiment.

-

Prepare buffered mobile phases:

-

Condition 1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7)

-

Condition 2 (Buffered Acidic): 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid

-

Condition 3 (Near Neutral): 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid

-

-

Execute runs: Using the same gradient program, inject the composite standard under each pH condition.

-

Analyze the data: Pay close attention to the retention time and, more importantly, the peak shape (asymmetry/tailing factor) of Intermediate A.

Caption: Impact of mobile phase pH on key chromatographic parameters.

Trustworthiness: By systematically testing different pH values, we create a self-validating system. If, for example, peak shape for Intermediate A is poor at pH 5.0 but excellent at pH 3.5, we have demonstrated that controlling the ionization state of this compound is critical for a robust method. This data-driven choice ensures the method is reliable.

Pillar 3: Method Optimization and Validation

With a suitable column and mobile phase selected, the final step is to fine-tune the gradient, temperature, and flow rate to meet the analytical target profile (ATP), which typically includes achieving a baseline resolution >1.5 for all peaks in the shortest possible time.

Gradient Optimization: The initial scouting gradient can be optimized by creating shallower segments around the elution times of the critical peak pairs. For example, if Intermediates C and Deucravacitinib elute between 10 and 12 minutes, slowing the rate of organic phase increase in this window will stretch the separation and improve resolution.

Method Validation: Once the final method is established, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[21][22][23] This is a formal process that verifies:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: A proportional relationship between analyte concentration and detector response over a defined range.

-

Accuracy: The closeness of the results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Robustness: The method's reliability when small, deliberate changes are made to parameters like pH, temperature, and mobile phase composition.

A successfully validated method ensures that the data generated for quality control and batch release is trustworthy and meets regulatory expectations.

Conclusion

Developing a robust HPLC method for Deucravacitinib and its intermediates is a systematic process grounded in the principles of chromatography and guided by a logical, comparative experimental approach. By understanding the physicochemical properties of the analytes, screening a selection of appropriate columns, and optimizing mobile phase conditions, a specific, sensitive, and reliable method can be achieved. This guide provides a framework for making informed decisions, ensuring the final analytical procedure is not only scientifically sound but also validated to meet the rigorous standards of the pharmaceutical industry.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Pharmaguideline. Different Types of HPLC Columns Used in Analysis.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.

- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.

- PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.

- Thermo Fisher Scientific via YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development.

- GenTech Scientific. (2020, April 24). Different Types of HPLC Columns Used in Analysis.

- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- Unibest Industrial Co., Ltd. CAS No. 1352925-63-3, Deucravacitinib intermediate.

- Wikipedia. Deucravacitinib.

- BellBrook Labs. TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay.

- Phenomenex. Reversed Phase HPLC Method Development.

- Pharmananda. HPLC Columns.

- Drawell. Columns Used in HPLC - Different Types and How to Choose.

- Unibest Industrial Co., Ltd. (2024, July 29). CAS No. 1609394-10-6, Deucravacitinib intermediate.

- LC Services. (2021, July 9). The Different Types of HPLC Columns Explained.

- NINGBO INNO PHARMCHEM CO.,LTD. Deucravacitinib Intermediate: Chemical Properties, Synthesis, and Pharmaceutical Applications.

- Benchchem. Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties.

- El-Kassem, M. A., et al. (2023). Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation. PMC.

- Pharma Tips Zone. QbD APPROACH FOR THE DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF TIRZEPATIDE IN BULK AND PHARMACEUTICAL.

- Benchchem. Technical Support Center: Deucravacitinib Hydrolytic Degradation Analysis.

- ResearchGate. (2025, October 12). Deucravacitinib tablet dosage forms: achieving analytical excellence through a novel HPLC-DAD method.

- Preprints.org. (2023, April 17). A Novel Bioanalytical HPLC-MS/MS Method for Deucravacitinib Determination in Human Plasma.

- The Journal of Investigative Dermatology. (2026, January 13). Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors.

Sources

- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 2. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. pharmananda.com [pharmananda.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. raps.org [raps.org]

- 9. pharmatipszone.com [pharmatipszone.com]

- 10. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 11. CAS No. 1352925-63-3, Deucravacitinib intermediate - Buy CAS No. 1352925-63-3, ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, Purity 99.0% min (HPLC) Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hovione.com [hovione.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. The Different Types of HPLC Columns Explained - LC Services [lcservicesltd.co.uk]

- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,2,4-Triazolyl Anilines

Introduction